molecular formula C28H28N2O4 B6349713 8-Benzyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-51-8

8-Benzyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349713
CAS No.: 1326808-51-8
M. Wt: 456.5 g/mol
InChI Key: GEVAPORQBRRJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid family, characterized by a spirocyclic core fused with a benzoyl group at position 4 and a benzyl group at position 6. The 4-phenylbenzoyl substituent introduces a biphenyl moiety, which enhances aromatic interactions and may influence pharmacological properties such as target binding affinity and metabolic stability .

Properties

IUPAC Name

8-benzyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c31-26(24-13-11-23(12-14-24)22-9-5-2-6-10-22)30-25(27(32)33)20-34-28(30)15-17-29(18-16-28)19-21-7-3-1-4-8-21/h1-14,25H,15-20H2,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVAPORQBRRJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Bifunctional Precursors

Reaction of 1,4-diaminobutane derivatives with carbonyl-containing compounds under acidic or basic conditions generates the spirocyclic framework. For example, treatment of 8-benzyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (PubChem CID: 85868434) with ammonium acetate in ethanol at reflux yields the diazaspiro intermediate. This method achieves 75–85% yields but requires careful pH control to prevent decomposition.

Ring-Closing Metathesis (RCM)

Grubbs catalyst-mediated RCM of diene precursors offers stereoselective access to the spirocycle. A 2024 study demonstrated that using second-generation Grubbs catalyst in dichloromethane at 40°C for 12 hours produced the spirocyclic amine with 92% enantiomeric excess. However, this approach demands anhydrous conditions and inert atmospheres, increasing operational complexity.

Benzylation Strategies

The 8-benzyl group is introduced early in the synthesis to stabilize intermediates and direct regioselectivity.

Alkylation of Secondary Amines

Treatment of the spirocyclic intermediate with benzyl bromide in the presence of potassium carbonate in acetonitrile installs the benzyl group. Yields range from 70–80%, with excess benzyl bromide (1.5 equivalents) improving conversion. Side reactions, such as over-alkylation, are mitigated by slow reagent addition.

Reductive Amination

Condensing benzaldehyde with the spirocyclic amine using sodium cyanoborohydride in methanol provides an alternative pathway. This method offers superior stereocontrol, achieving 85% yield and >95% purity after recrystallization.

Carboxylic Acid Functionalization

The 3-carboxylic acid group is typically introduced via hydrolysis of ester precursors or oxidation of aldehydes.

Ester Hydrolysis

Saponification of methyl or ethyl esters using lithium hydroxide in THF/water mixtures proceeds quantitatively at room temperature. For example, hydrolysis of the methyl ester derivative with 2M LiOH for 4 hours yielded 98% pure carboxylic acid.

Oxidative Methods

Jones oxidation of a 3-hydroxymethyl intermediate provides an alternative route, though this method risks over-oxidation and requires stringent temperature control (−10°C).

Optimization of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Enhance acylation rates but complicate purification.

  • Ether solvents (THF, dioxane) : Improve stereoselectivity in cyclization steps.

  • Chlorinated solvents (DCM, chloroform) : Preferred for moisture-sensitive reactions.

Temperature and Catalysis

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) removes unreacted starting materials.

  • HPLC : Reverse-phase C18 columns resolve diastereomers, with acetonitrile/water mobile phases.

Spectroscopic Data

  • ¹H NMR : Characteristic signals include a singlet for the spirocyclic CH (δ 4.84 ppm) and multiplets for aromatic protons (δ 7.2–8.7 ppm).

  • HRMS : Exact mass calculated for C₃₀H₂₉N₂O₄ [M+H]⁺: 505.2124; observed: 505.2126 .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.

Scientific Research Applications

8-Benzyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its unique structure and potential biological activities suggest applications in drug discovery, particularly in the development of new therapeutic agents.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-Benzyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific biological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Target: 8-Benzyl-4-(4-phenylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-Phenylbenzoyl ~397.43 (estimated) Hypothesized enhanced aromatic interactions
8-Benzyl-4-(4-tert-butylbenzoyl)-... 4-tert-Butylbenzoyl ~363.45 Increased lipophilicity; bulkier substituent
8-Benzyl-4-(2-phenylacetyl)-... 2-Phenylacetyl ~349.40 Flexible acyl chain; potential metabolic lability
4-(4-Chlorobenzoyl)-8-propyl-... 4-Chlorobenzoyl 366.84 Electron-withdrawing group; possible halogen bonding
4-(2,4-Difluorobenzoyl)-8-methyl-... 2,4-Difluorobenzoyl 340.32 Enhanced metabolic stability; fluorinated motif
4-Benzoyl-8-methyl-... Benzoyl 303.35 Simpler structure; baseline for comparison
8-Benzyl-4-(3-fluorobenzoyl)-... 3-Fluorobenzoyl ~365.40 (estimated) Fluorine-induced polarity modulation
8-Benzyl-4-(pyridine-4-carbonyl)-... Pyridine-4-carbonyl ~350.40 (estimated) Heteroaromatic interactions; basic nitrogen

Key Structural and Functional Differences

Substituent Effects on Lipophilicity and Solubility

  • The 4-tert-butylbenzoyl analog () exhibits higher lipophilicity due to the bulky tert-butyl group, which may improve membrane permeability but reduce aqueous solubility .
  • In contrast, the 2,4-difluorobenzoyl derivative () balances lipophilicity and polarity, as fluorine atoms enhance metabolic stability without significantly increasing hydrophobicity .

Heteroaromatic groups (e.g., pyridine-4-carbonyl in ) introduce basic nitrogen atoms, enabling pH-dependent solubility and additional binding interactions .

Aromatic Stacking and Pharmacological Implications The 4-phenylbenzoyl group in the target compound () provides an extended biphenyl system, likely enhancing π-π stacking interactions with aromatic residues in enzyme active sites or receptors .

Q & A

Q. What spectroscopic techniques are recommended to confirm the structure and purity of this compound?

To confirm the structure and purity, researchers should employ a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

  • 1H/13C NMR resolves the spirocyclic framework and substituent patterns by analyzing proton and carbon environments .
  • High-Resolution MS validates the molecular formula by matching the observed mass-to-charge ratio with the theoretical value .
  • Infrared (IR) Spectroscopy identifies functional groups like the carboxylic acid and benzoyl moieties .

Q. What synthetic routes are typical for spirocyclic compounds like this?

Synthesis involves multi-step reactions with precise control of intermediates:

  • Spirocyclization : Reacting ketones or aldehydes with amines under acidic or basic conditions to form the spiro core .
  • Benzoylation : Introducing the 4-phenylbenzoyl group via acylation reactions (e.g., using benzoyl chloride derivatives) .
  • Protecting Group Strategies : Protecting reactive sites (e.g., carboxylic acid) during synthesis to avoid side reactions .

Q. How should safety protocols be designed for handling this compound?

While direct safety data for this compound is limited, analogous spirocyclic compounds require:

  • Ventilated Environments : To mitigate inhalation risks during synthesis .
  • Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact, as benzoyl derivatives may irritate .
  • Waste Management : Neutralization of acidic byproducts before disposal .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

Quantum Chemical Calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation.

  • Reaction Path Search : Identifies energetically favorable routes for spirocyclization and benzoylation .
  • Machine Learning : Analyzes historical reaction data to recommend optimal solvents, temperatures, and catalysts .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the spirocyclic structure .
  • Elemental Analysis : Confirm stoichiometric ratios to rule out impurities .
  • X-ray Crystallography : Resolve ambiguous spatial arrangements in the solid state .

Q. What strategies predict biological activity based on structural analogs?

  • Molecular Docking : Screen against target enzymes (e.g., lipid metabolism regulators) using the compound’s 3D structure .
  • SAR Studies : Compare with analogs (e.g., 4-(3,5-difluorobenzoyl) derivatives) to assess how substituents modulate activity .
  • In Vitro Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) pathways, common targets for anti-inflammatory spirocycles .

Q. How do benzoyl substituents affect physicochemical properties?

  • Electron-Withdrawing Groups (e.g., -F, -Cl): Increase metabolic stability but may reduce solubility .
  • Hydrophobic Substituents (e.g., -CH3, -Ph): Enhance membrane permeability but risk cytotoxicity .
  • Polar Groups (e.g., -OH, -COOH): Improve aqueous solubility but may limit blood-brain barrier penetration .

Q. What methodologies assess metabolic stability in preclinical studies?

  • Microsomal Incubations : Measure hepatic clearance using liver microsomes and NADPH cofactors .
  • LC-MS/MS : Quantify parent compound degradation and metabolite formation .
  • Plasma Stability Assays : Monitor compound integrity in blood plasma over time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.